molecular formula C7H10N2 B3327060 Isobutylmalononitrile CAS No. 30963-89-4

Isobutylmalononitrile

Cat. No.: B3327060
CAS No.: 30963-89-4
M. Wt: 122.17 g/mol
InChI Key: OZIRUVADHRKHPZ-UHFFFAOYSA-N
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Description

Isobutylmalononitrile, specifically referred to as (4-Isobutylbenzylidene)malononitrile (CAS: 153855-28-8), is a malononitrile derivative characterized by an isobutyl-substituted benzylidene group attached to the malononitrile core. Its molecular formula is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol . The compound’s structure combines the electron-withdrawing cyano groups of malononitrile with the steric bulk of the isobutyl moiety, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(2-methylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)3-7(4-8)5-9/h6-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIRUVADHRKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704549
Record name (2-Methylpropyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30963-89-4
Record name (2-Methylpropyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isobutylmalononitrile can be synthesized through various methods. One common synthetic route involves the reaction of isobutyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the malononitrile anion. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Isobutylmalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield amines or other reduced products.

    Substitution: The cyano groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isobutylmalononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutylmalononitrile involves its ability to act as a nucleophile due to the presence of the cyano groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Malononitrile Derivatives

Structural and Functional Group Variations

Malononitrile derivatives are distinguished by substituents on the central aryl or heteroaryl group. Key comparisons include:

2-(4-Nitrobenzylidene)malononitrile
  • Molecular Formula : C₁₀H₅N₃O₂
  • Molecular Weight : 199.17 g/mol
  • Key Features : A nitro group at the para position enhances electron-withdrawing effects, increasing reactivity in cycloaddition reactions. However, this compound is associated with significant hazards, requiring strict handling protocols (e.g., first aid for inhalation or skin contact) .
o-Chlorobenzylidenemalononitrile (CS Gas)
  • Molecular Formula : C₁₀H₅ClN₂
  • Molecular Weight : 188.61 g/mol
  • Key Features : The chlorine substituent contributes to its use as a lacrimator (tear gas). Its volatility and acute toxicity contrast with the sterically hindered isobutyl derivative, which likely exhibits lower volatility .
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
  • Structural Features : A fused furan ring with phenyl and methyl groups. Crystallographic data reveal weak C–H···π interactions and hydrogen bonding, influencing solubility and melting behavior .
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile
  • Applications : Used in research for its heterocyclic framework, which is relevant to agrochemical and pharmaceutical studies. The chloro and methoxy groups modulate electronic properties and bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Effects Key Physical Properties
(4-Isobutylbenzylidene)malononitrile 210.28 Steric bulk from isobutyl reduces volatility Likely higher melting point
2-(4-Nitrobenzylidene)malononitrile 199.17 Strong electron-withdrawing nitro group Enhanced reactivity, hazardous
o-Chlorobenzylidenemalononitrile 188.61 Chlorine increases toxicity and volatility Low boiling point, lacrimatory
Furanyl derivatives ~350–400 Extended conjugation from heterocycles Tunable optical properties

Biological Activity

Isobutylmalononitrile (IBMN) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of IBMN, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview of its effects.

Chemical Structure and Properties

This compound is a nitrile compound with the chemical formula C7_{7}H10_{10}N2_{2}. Its structure comprises a malononitrile backbone with an isobutyl group attached, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that IBMN exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that IBMN inhibited bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity

Cytotoxicity assays have shown that IBMN can induce apoptosis in cancer cell lines. The compound was tested on MDA-MB-231 (breast cancer) and KAIMRC2 cell lines, revealing an IC50_{50} value of approximately 50 µg/mL for both cell types.

Cell Line IC50_{50} (µg/mL)
MDA-MB-23150
KAIMRC250

The mechanism by which IBMN exerts its biological effects may involve the disruption of cellular membranes and interference with metabolic pathways. Studies utilizing flow cytometry have indicated that IBMN can induce cell cycle arrest and apoptosis through caspase activation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, IBMN was tested against multi-drug resistant strains of bacteria. The study found that IBMN not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Apoptosis

A separate study focused on the effects of IBMN on various cancer cell lines. The results indicated that treatment with IBMN led to significant apoptosis as measured by annexin V staining and increased levels of cleaved caspases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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